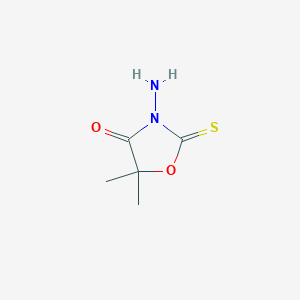
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Preparation Methods
The synthesis of 3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dimedone with thiourea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired oxazolidinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidines: These compounds also contain sulfur and nitrogen in a five-membered ring but differ in their specific substituents and reactivity.
Pyrazoles: These heterocycles contain nitrogen atoms and exhibit different chemical properties and biological activities.
Cyclohexenones: Compounds like 3-amino-5,5-dimethyl-2-cyclohexen-1-one share structural similarities but differ in their ring size and functional groups
The uniqueness of 3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
88051-83-6 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
3-amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C5H8N2O2S/c1-5(2)3(8)7(6)4(10)9-5/h6H2,1-2H3 |
InChI Key |
YJYRWUHCUJTTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


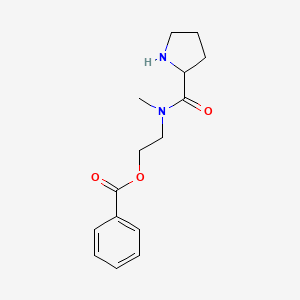
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
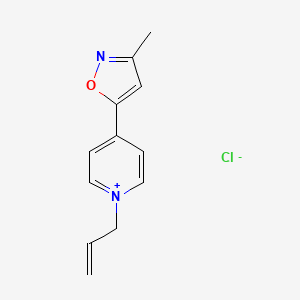
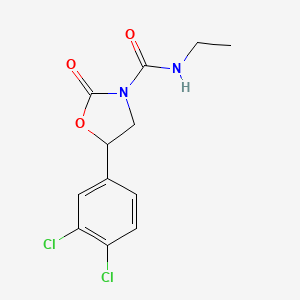
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
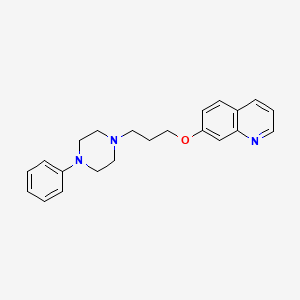

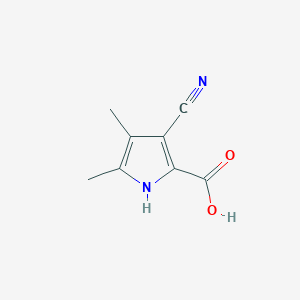
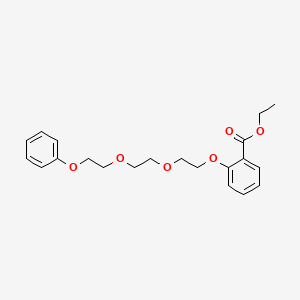


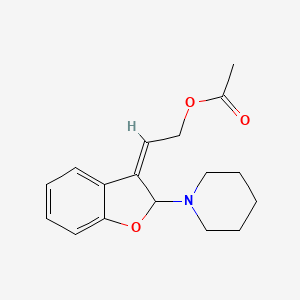
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
